Bis(4-methylpyridin-2-yl)amine
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Overview
Description
Bis(4-methylpyridin-2-yl)amine is a chemical compound with the molecular formula C12H13N3. It has a molecular weight of 199.25 and a predicted density of 1.142±0.06 g/cm3 . It is also known by other synonyms such as MFCD24553798, 3-methyl-N-(3-methylpyridin-2-yl)-3H-pyridin-2-imine, and 3,6-bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine .
Molecular Structure Analysis
The molecular structure of Bis(4-methylpyridin-2-yl)amine consists of a central nitrogen atom bonded to two 4-methylpyridin-2-yl groups . The structure is aromatic, with the nitrogen atom contributing to the aromaticity of the pyridine rings. The compound’s spectroscopic properties can be analyzed using techniques such as UV-Vis, FT-IR, and NMR .Physical And Chemical Properties Analysis
Bis(4-methylpyridin-2-yl)amine has a predicted density of 1.142±0.06 g/cm3 and a predicted boiling point of 337.0±37.0 °C . The melting point and flash point are not available . The compound is a bisquaternary amine, which means it contains two quaternary ammonium cations .Scientific Research Applications
Supramolecular Chemistry
Bis(4-methylpyridin-2-yl)amine and its derivatives serve as flexible bidentate N,N-ligands in supramolecular chemistry . Researchers exploit their ability to coordinate with metal ions, forming stable complexes. These ligands contribute to the design of molecular assemblies, host-guest systems, and functional materials.
Catalysis
The compound participates in catalytic reactions. Its coordination to transition metals enables the activation of substrates, leading to efficient transformations. Researchers have explored its use in various catalytic processes, such as cross-coupling reactions and C-H activation .
Ion Sensing
Bis(4-methylpyridin-2-yl)amine-based ligands exhibit ion-sensing properties. Their coordination with metal ions or other analytes results in changes in luminescence or color. These properties find applications in chemical sensors and environmental monitoring .
Biological Studies
Metal complexes of this ligand family possess cytotoxic activity and can interact with DNA molecules. Researchers investigate their potential as anticancer agents or imaging probes. Understanding their binding mechanisms sheds light on drug design and delivery .
Electronic Properties
Introducing fluorine-containing groups (such as trifluoromethyl) to the molecule enhances its electronic properties. These substituents influence solubility, conformation, and lipophilicity. Researchers explore these effects for tailored applications .
Crystal Engineering
The crystal structures of bis(4-methylpyridin-2-yl)amine derivatives provide insights into molecular packing and intermolecular interactions. Researchers use crystal engineering principles to design functional materials with desired properties .
Mechanism of Action
Target of Action
Bis(4-methylpyridin-2-yl)amine is a complex compound with potential biological activities. A structurally similar compound, ETHYL 4-[(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE, has been reported to interact with Nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given its potential interaction with nitric oxide synthase, it may influence the nitric oxide signaling pathway . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission.
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
If it does interact with nitric oxide synthase, it could potentially influence the production of nitric oxide and thereby affect various physiological processes regulated by nitric oxide .
properties
IUPAC Name |
4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14-12/h3-8H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZBCAUUAFJNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylpyridin-2-yl)amine |
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